2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid
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Description
Molecular Structure Analysis
The molecular formula of 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is C10H19NO4S. It contains a total of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a five-membered ring, a carboxylic acid group (aliphatic), a secondary amine group (aliphatic), a hydroxyl group, a sulfone, and a tetrahydro-thiophene .Scientific Research Applications
Synthesis of Dithiocarbamate Compounds
The compound can be used in the synthesis of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate . This synthesis process involves the interaction between the corresponding amine and CS2 in the presence of a strong base .
Pesticide Application
Metal salts of heterocyclic dithiocarbamates (DTC), such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, are of potential interest in applications such as pesticides . In particular, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is an effective fungicide with selective action .
Antioxidant Application
In addition to its use as a pesticide, the compound is also of potential interest in antioxidant applications . This is due to the properties of metal salts of heterocyclic dithiocarbamates (DTC) .
Catalysts in Chemical Reactions
The compound can also be used as a catalyst in chemical reactions. For instance, 2-substituted-1,3,2-dithioborolans can act as chiral Lewis acid catalysts .
Study of Solvent Effects
The synthesis of this compound is difficult because of solvent effects and low solubility of some reagents in the appropriate solvents . Therefore, it can be used to study the effects of different solvents on the synthesis process .
Advancing Understanding of Molecular World
properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-4-9(10(12)13)11-8-5-6-16(14,15)7-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVLMZRVUOAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid |
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